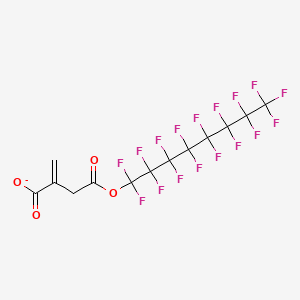
Mono-perfluorooctyl itaconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-perfluorooctyl itaconate is a specialized compound derived from itaconic acid, which is known for its unique properties and applications in various fields. Itaconic acid itself is a bio-based building block used in the synthesis of polymers, plastics, and other materials . This compound incorporates a perfluorooctyl group, which imparts unique chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mono-perfluorooctyl itaconate typically involves the esterification of itaconic acid with perfluorooctanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Mono-perfluorooctyl itaconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorooctyl itaconic anhydride.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The perfluorooctyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Perfluorooctyl itaconic anhydride.
Reduction: Perfluorooctyl itaconic alcohol.
Substitution: Various substituted itaconates depending on the nucleophile used.
Scientific Research Applications
Mono-perfluorooctyl itaconate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of mono-perfluorooctyl itaconate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Dimethyl itaconate
- 4-Octyl itaconate
- 4-Monoethyl itaconate
Comparison
Mono-perfluorooctyl itaconate stands out due to its unique perfluorooctyl group, which imparts distinct properties such as enhanced chemical resistance and surface activity. Compared to dimethyl itaconate and 4-octyl itaconate, this compound exhibits superior thermal stability and hydrophobicity, making it more suitable for specific industrial applications .
Properties
Molecular Formula |
C13H4F17O4- |
|---|---|
Molecular Weight |
547.14 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-2-methylidene-4-oxobutanoate |
InChI |
InChI=1S/C13H5F17O4/c1-3(5(32)33)2-4(31)34-13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h1-2H2,(H,32,33)/p-1 |
InChI Key |
OHNVFWYDJQNNQO-UHFFFAOYSA-M |
Canonical SMILES |
C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















